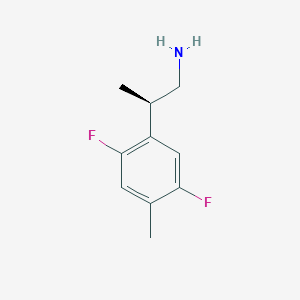![molecular formula C21H23N3O3S2 B2395309 N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-41-8](/img/structure/B2395309.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MBT-1, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized through a unique method and has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce G1 phase cell cycle arrest, inhibit DNA synthesis, and induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide for lab experiments is its high purity and good yields, which make it suitable for various applications. This compound is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more effective formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves a multi-step process that includes the reaction of 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzenesulfonamide. The final step involves the reaction of the resulting sulfonyl chloride with 4-methylpiperidine. This method has been reported to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. One of the most promising areas of research is its application in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-9-11-24(12-10-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKDAWZJEQFBRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)

![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)



![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)